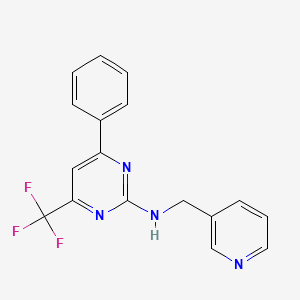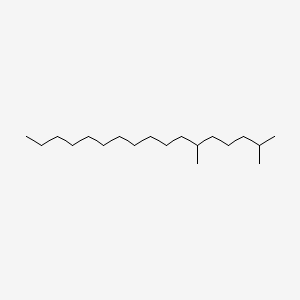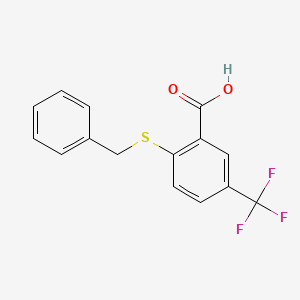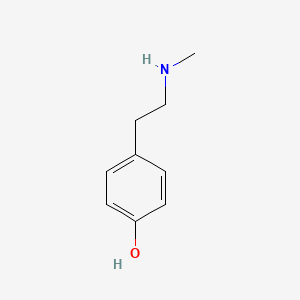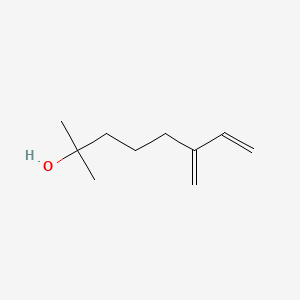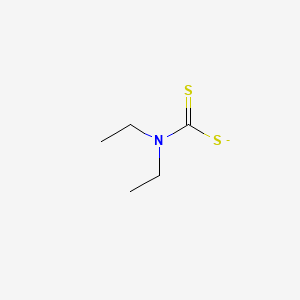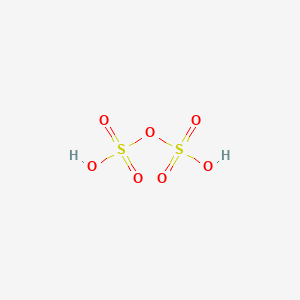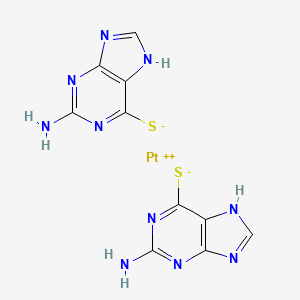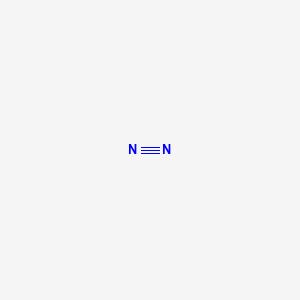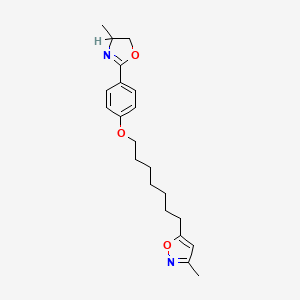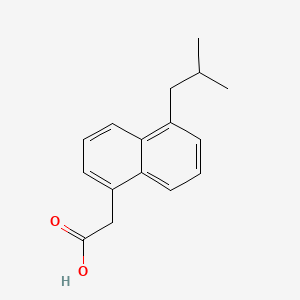
5-Isobutylnaphthalene-1-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isobutylnaphthalene-1-acetic acid is an organic compound with the molecular formula C16H18O2. It is a derivative of naphthalene, featuring an isobutyl group at the 5-position and an acetic acid group at the 1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutylnaphthalene-1-acetic acid typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a Friedel-Crafts alkylation reaction with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the isobutyl group at the 5-position.
Acetic Acid Introduction: The resulting 5-isobutylnaphthalene is then subjected to a carboxylation reaction using carbon dioxide (CO2) and a strong base like sodium hydroxide (NaOH) to introduce the acetic acid group at the 1-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Isobutylnaphthalene-1-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated derivatives or other functional groups.
Applications De Recherche Scientifique
5-Isobutylnaphthalene-1-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-Isobutylnaphthalene-1-acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell signaling, and metabolism
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1-acetic acid: Lacks the isobutyl group, resulting in different chemical properties and reactivity.
Isobutylnaphthalene: Lacks the acetic acid group, limiting its applications in certain reactions.
Uniqueness
5-Isobutylnaphthalene-1-acetic acid is unique due to the presence of both the isobutyl and acetic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
72221-66-0 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
2-[5-(2-methylpropyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C16H18O2/c1-11(2)9-12-5-3-8-15-13(10-16(17)18)6-4-7-14(12)15/h3-8,11H,9-10H2,1-2H3,(H,17,18) |
Clé InChI |
MJPDFVFWDUWGPQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=C2C=CC=C(C2=CC=C1)CC(=O)O |
SMILES canonique |
CC(C)CC1=C2C=CC=C(C2=CC=C1)CC(=O)O |
Synonymes |
5-isobutyl-1-naphthylacetic acid 5-isobutylnaphthalene-1-acetic acid IBNAA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



